1,1,1-trifluorohex-5-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluorohex-5-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-2-3-4-5(10)6(7,8)9/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMYFTXLOMHYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Mechanistic Investigations of 1,1,1 Trifluorohex 5 En 2 One and Its Analogues
Contemporary Synthetic Methodologies for Hex-5-en-2-one Scaffolds
The hex-5-en-2-one framework serves as a crucial building block for various more complex molecules. Modern synthetic approaches to this scaffold are diverse, often focusing on efficiency and selectivity. These methods provide the foundation upon which strategies for the synthesis of fluorinated analogues like 1,1,1-trifluorohex-5-en-2-one can be developed. While specific methods for the direct, large-scale synthesis of the parent hex-5-en-2-one are well-established, the introduction of a trifluoromethyl group presents unique challenges and requires specialized reagents and conditions.
Trifluoromethylation Strategies Leading to this compound
The introduction of a trifluoromethyl (CF3) group into organic molecules is a key transformation in the synthesis of fluorinated compounds. Trifluoromethyl ketones (TFMKs), such as this compound, are particularly valuable due to their utility as enzyme inhibitors and synthetic intermediates. thieme-connect.comnih.gov The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. nih.gov
Several methods for the synthesis of trifluoromethyl ketones have been developed, broadly categorized into nucleophilic, electrophilic, and direct trifluoroacetylation reactions. thieme-connect.com
Nucleophilic Trifluoromethylation: This is a common approach for synthesizing TFMKs. thieme-connect.com It often involves the reaction of an ester or other carboxylic acid derivative with a nucleophilic trifluoromethylating agent. beilstein-journals.orgnih.gov A notable example is the use of trimethyl(trifluoromethyl)silane (TMS-CF3), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.comnih.gov This method allows for the direct conversion of esters to trifluoromethyl ketones. nih.gov Another approach utilizes fluoroform (HCF3), a potent greenhouse gas, in combination with a strong base like potassium hexamethyldisilazide (KHMDS) to generate the trifluoromethyl anion for reaction with esters. beilstein-journals.org
Table 1: Examples of Nucleophilic Trifluoromethylation of Esters
| Ester Substrate | Trifluoromethylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Methyl benzoate | HCF3 | KHMDS | Triglyme | -40 | 92 |
| Methyl 4-chlorobenzoate | HCF3 | KHMDS | Triglyme | -40 | 63 |
| Methyl 4-bromobenzoate | HCF3 | KHMDS | Triglyme | -40 | 58 |
This table is interactive and can be sorted by column.
Electrophilic-Type Reactions: These methods involve the use of an electrophilic trifluoromethylating reagent that reacts with a nucleophilic carbon, such as an enolate.
Direct Trifluoroacetylation: This approach aims to directly introduce the trifluoroacetyl group [C(O)CF3] into a molecule, though it can be challenging to terminate the reaction selectively at the ketone stage. thieme-connect.com
A more recent development involves a dual nickel/photoredox catalysis system for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides, which provides access to α-trifluoromethyl ketones under mild conditions. acs.org
Synthesis of Related Trifluorinated Enediones and Ketones
The synthetic principles applied to this compound can be extended to a broader class of trifluorinated enediones and ketones. These compounds are also of interest for their potential biological activities and as versatile synthetic intermediates.
Oxidative cyclization represents a powerful strategy for the construction of cyclic systems, including those found in natural products. nih.govnih.gov These reactions can create complex molecular architectures from relatively simple acyclic precursors. nih.gov The direct oxidative cyclization of 1,5-dienes, for example, is a valuable method for the diastereoselective synthesis of substituted tetrahydrofurans. nih.gov In the context of enedione synthesis, oxidative cyclization can be envisioned as a method to form the cyclic core of more complex trifluorinated structures. For instance, iron-promoted oxidative tandem alkylation/cyclization of ynones has been used to synthesize 2-alkylated indenones. organic-chemistry.org
A classic strategy for the formation of unsaturated systems and for inducing cyclization involves a sequence of bromination followed by dehydrobromination. This approach can be applied to create cyclic enediones. The initial bromination of a suitable precursor, followed by base-induced elimination of hydrogen bromide, can lead to the formation of a carbon-carbon double bond within a cyclic framework. In some cases, this sequence can be part of a tandem reaction leading to more complex polycyclic systems. ijcce.ac.ir
The selectivity of enedione formation can be significantly influenced by the nature and position of substituents on the starting materials. Substituent effects can be broadly categorized as inductive and resonance effects. lasalle.edu Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons. lasalle.edu
In the context of rearrangement reactions that can lead to enediones, such as the quinol-enedione rearrangement, the presence of substituents can dictate the reaction pathway. nih.gov For example, the inclusion of a distal methyl group on a quinol substrate was found to increase the kinetic preference for the quinol-enedione rearrangement over the competing dienone-phenol rearrangement by reducing the electrophilicity of the unsubstituted migrating terminus. nih.gov The size of the migrating group can also play a crucial role, with larger groups potentially favoring alternative reaction pathways. nih.gov
Table 2: Influence of Substituents on Rearrangement Selectivity
| Quinol Substrate | Migrating Group | Distal Substituent | Enedione:Hydroquinone Ratio | Enedione Yield (%) |
|---|---|---|---|---|
| 1i | Methyl | None | Kinetic preference for enedione | - |
| 1j | Isopropyl | None | ~1:6 | 15 |
| 1k | Methyl | Methyl | Increased preference for enedione | - |
This table is interactive and can be sorted by column.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The product of a Claisen condensation is a β-keto ester or a β-diketone. wikipedia.org This reaction is driven by the formation of a highly resonance-stabilized enolate anion in the final deprotonation step. wikipedia.orgchemistrysteps.com
In the synthesis of enediones, a crossed or mixed Claisen condensation can be employed, where one of the ester partners does not have enolizable α-hydrogens, to produce a β-diketone with high synthetic utility. organic-chemistry.org The choice of base is critical and must not interfere with the reaction through nucleophilic substitution or addition. wikipedia.org Often, the sodium alkoxide corresponding to the alcohol portion of the ester is used. wikipedia.org
The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is also useful for creating carbon-carbon bonds and can be a step in the synthesis of more complex molecules containing enone functionalities.
Application of β-Alkoxyvinyl Trihalomethyl Ketones as Precursors to Fluorinated Systems
β-Alkoxyvinyl trihalomethyl ketones are highly versatile building blocks in the synthesis of various fluorinated heterocyclic compounds. Their utility stems from the presence of multiple reactive sites, which allows for controlled reactions with dinucleophiles to form complex molecular architectures. The trifluoromethyl group, in particular, significantly influences the reactivity of the enone system and the properties of the resulting products. semanticscholar.orgresearchgate.net
These precursors are instrumental in the regioselective synthesis of compounds like pyrazoles and pyridazinones. For instance, the reaction of β-alkoxyvinyl trifluoromethyl ketones with carbohydrazide (B1668358) can be directed to produce either bis-1H-pyrazoles or hydrazino-1H-pyrazoles depending on the reaction temperature. When the trifluoromethylated enone is added to carbohydrazide at elevated temperatures (25-50 °C), a mixture of products can be isolated. However, controlled, dropwise addition at ice-cold temperatures followed by heating allows for the isolation of pure bis-(4,5-dihydro-1H-pyrazol-1-yl)methanones. semanticscholar.org
The choice of solvent also plays a critical role in directing the reaction pathway. In acid-catalyzed cyclocondensation reactions with hydrazines, using ethanol (B145695) as a solvent can lead to the formation of fluoroalkylated acetyl NH-pyrazoles, whereas using aprotic acetonitrile (B52724) can result in the formation of trifluorinated pyridazinones. researchgate.net This solvent-induced control over regioisomeric and heterocyclic ring size formation highlights the sophisticated utility of β-alkoxyvinyl trihalomethyl ketones as precursors. researchgate.net
Detailed research findings on the synthesis of pyrazole (B372694) derivatives from β-alkoxyvinyl trifluoromethyl ketones are presented below:
| Entry | Enone Reactant | Reagent | Conditions | Product | Yield (%) |
| 1 | (E)-4-ethoxy-1,1,1-trifluoropent-3-en-2-one | Carbohydrazide | Ethanol, 0°C then 50°C | Bis-(3-methyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | 85 |
| 2 | (E)-4-ethoxy-1,1,1-trifluoro-5-methylhex-3-en-2-one | Carbohydrazide | Ethanol, 0°C then 50°C | Bis-(3-isopropyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | 82 |
| 3 | (E)-4-ethoxy-1,1,1-trifluoro-5,5-dimethylhex-3-en-2-one | Carbohydrazide | Ethanol, 0°C then 50°C | Bis-(3-tert-butyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | 80 |
Data synthesized from studies on pyrazole formation. semanticscholar.org
Fragmentative Difluorination Approaches for Fluoromethyl Ketones
A notable strategy for the synthesis of difluoromethyl ketones involves a one-pot difluorination/fragmentation process starting from 1-trifluoromethyl-1,3-diketones. This method provides a convenient route to a class of compounds that has been relatively under-studied but holds significant potential as building blocks for materials science and drug design. The reaction proceeds by treating the trifluoromethyl-β-diketone with a fluorinating agent, which leads to the formation of a difluoromethyl ketone through a fragmentation mechanism. This approach circumvents the need for more hazardous or difficult-to-handle fluorinating agents and allows for the development of a broader range of difluoromethyl ketone chemistry. nih.gov
Another relevant approach is decarboxylative fluorination, which can be used to install fluorine-containing functional groups. These reactions often utilize readily available substrates and proceed under mild conditions. For example, copper- and iron-catalyzed decarboxylative tri- and difluoromethylation of α,β-unsaturated carboxylic acids using reagents like CF₃SO₂Na provides a radical-based pathway to fluorinated ketones. nih.gov While not a direct fragmentation of a ketone, this method represents a fragmentative approach where the carboxyl group is removed and replaced by a fluorinated moiety.
Stereocontrolled Synthesis and Diastereoselective Pathways to Fluorinated Alcohols and Amines
The development of stereocontrolled methods for synthesizing fluorinated alcohols and amines is of paramount importance, as the specific stereochemistry of these molecules often dictates their biological activity.
Highly diastereoselective additions to fluorinated enones have been achieved. For example, the addition of the pyrrolidine (B122466) enamine of cyclohexanone (B45756) to 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) results in a single diastereoisomer of the corresponding bicyclic ketone. The high degree of selectivity in this reaction provides a powerful tool for constructing complex, stereodefined fluorinated molecules. researchgate.net
Biocatalysis offers another powerful avenue for the chemo-, diastereo-, and enantioselective synthesis of fluorinated amino alcohols. By using a combination of alcohol dehydrogenases and amine transaminases, (het)aryl diketones containing a trifluoroacetyl group can be converted into a series of amino alcohol stereoisomers. The enzymes exhibit high selectivity, with alcohol dehydrogenases reducing the more reactive trifluoroacetyl group and amine transaminases converting the less hindered acetyl group. This dual-enzyme, one-pot cascade avoids complex protection and deprotection steps and proceeds in aqueous media under mild conditions, yielding products with excellent conversion and stereocontrol. researchgate.net
Catalyst-controlled diastereoselectivity has also been demonstrated in the fluorination of chiral allylic amines, enabling the preparation of highly enantioenriched 1,3-difluoro-2-amines with three contiguous stereocenters. nih.gov Furthermore, oxidative allene (B1206475) amination using Selectfluor can produce triply functionalized C-F/C-N/C-O stereotriads with good diastereoselectivity for the syn products. uiowa.edu
The table below summarizes results from a study on the stereoselective synthesis of fluorinated amino alcohols:
| Entry | Substrate | Biocatalyst System | Product Stereoisomer | de (%) | ee (%) | Conversion (%) |
| 1 | 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione | ADH-A / ATA-256 | (1R,3S)-amino alcohol | >99 | >99 | 98 |
| 2 | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | KRED-NADH-109 / ATA-036 | (1S,3R)-amino alcohol | >99 | >99 | >99 |
| 3 | 1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | ADH-T / ATA-117 | (1S,3S)-amino alcohol | 94 | >99 | 95 |
de = diastereomeric excess; ee = enantiomeric excess. Data synthesized from biocatalytic studies. researchgate.net
Catalytic Methodologies in Fluorinated Enone Synthesis
Catalytic methods are crucial for the efficient and selective synthesis of fluorinated enones. These approaches often provide access to complex molecules under milder conditions and with higher atom economy than stoichiometric reactions.
Advanced Reaction Chemistry and Transformations of 1,1,1 Trifluorohex 5 En 2 One Derivatives
Cycloaddition and Cyclocondensation Reactions
Cycloaddition and cyclocondensation reactions are powerful tools for the synthesis of cyclic compounds. In the context of 1,1,1-trifluorohex-5-en-2-one derivatives, these reactions provide efficient pathways to various fluorinated heterocyclic frameworks.
Regioselective Access to Heterocyclic Frameworks
The reaction of fluorinated enones with various reagents can lead to the regioselective formation of heterocyclic structures. For instance, the reaction of β-alkoxyvinyl polyfluoroalkyl ketones, which are chemically equivalent to 1,3-diketones, with dinucleophiles is a common strategy for synthesizing fluorinated heterocycles. researchgate.net The regioselectivity of these reactions is often governed by the electronic and steric properties of the substituents on the enone and the attacking nucleophile.
Reactions with Dinucleophiles for Pyrazole (B372694) and Pyrimidine (B1678525) Synthesis
Fluorinated enones are valuable precursors for the synthesis of pyrazoles and pyrimidines, which are important classes of nitrogen-containing heterocycles with diverse biological activities. The reaction of this compound derivatives with dinucleophiles such as hydrazines, amidines, and isothioureas provides a direct route to these heterocyclic systems. researchgate.net For example, the condensation of a fluoroalkyl-containing enone with hydrazine (B178648) hydrate (B1144303) can yield the corresponding pyrazole. Similarly, reactions with amidines or isothioureas can produce pyrimidine derivatives. researchgate.net The specific outcome of the reaction and the regiochemistry of the resulting heterocycle are influenced by the reaction conditions and the nature of the substituents.
The synthesis of polyfluoromethyl-substituted pyrimidines and pyrazoles often starts from fluoroalkyl-containing enones. researchgate.net These reactions typically proceed through a cyclocondensation mechanism, where the dinucleophile attacks the electrophilic centers of the enone, leading to the formation of a stable heterocyclic ring.
| Enone Derivative | Dinucleophile | Resulting Heterocycle |
|---|---|---|
| β-alkoxyvinyl polyfluoroalkyl ketone | Hydrazine | Polyfluoromethyl-substituted pyrazole |
| β-alkoxyvinyl polyfluoroalkyl ketone | Amidine | Polyfluoromethyl-substituted pyrimidine |
| β-alkoxyvinyl polyfluoroalkyl ketone | Isothiourea | Polyfluoromethyl-substituted pyrimidine |
Construction of Fluorinated Azaheterocycles via N-Nucleophile Reactions
The reaction of this compound and its derivatives with various nitrogen-containing nucleophiles (N-nucleophiles) is a versatile method for constructing a wide array of fluorinated azaheterocycles. dntb.gov.ua These reactions often proceed via an initial nucleophilic attack on the carbonyl carbon or through a conjugate addition to the enone system, followed by an intramolecular cyclization. The trifluoromethyl group plays a crucial role in influencing the reactivity of the enone system and the stability of the resulting heterocyclic products. The synthesis of fluorinated six-membered nitrogen heterocycles can be achieved using these methods, sometimes enhanced by techniques like microwave irradiation. dntb.gov.ua
Nucleophilic and Electrophilic Additions to the Enone System
The enone functionality in this compound is susceptible to both nucleophilic and electrophilic attacks, providing opportunities for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Addition Cascades and Tandem Reactions
The α,β-unsaturated ketone moiety in this compound makes it an excellent substrate for Michael addition reactions. This reaction involves the conjugate addition of a nucleophile to the β-carbon of the enone. Organocatalyzed Michael-Michael cascade reactions have been developed to generate highly substituted carbocycles in a single step with high enantioselectivity. nih.gov These cascade reactions can lead to the formation of multiple bonds and stereocenters in a single transformation. nih.gov
Tandem reactions, where a Michael addition is followed by another intramolecular reaction, are powerful strategies for the rapid construction of complex molecular architectures. For example, a tandem asymmetric Michael reaction-intramolecular Michael addition has been utilized to synthesize chiral fluorinated 1,4-dihydropyridines. nih.gov These reactions often exhibit high diastereoselectivity, leading to the formation of a single diastereoisomer. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| 3-nitro-2H-chromenes and acyclic enones | Quinine-derived primary amine and benzoic acid | Functionalized tricyclic chroman derivatives | High diastereoselectivity and enantioselectivity rsc.org |
| α,β-Unsaturated aldehydes and β-ketoesters | Diphenylprolinol silyl (B83357) ether | Highly substituted fused carbocycles | High yield and enantioselectivity nih.gov |
| (R)-(+)-allyl p-tolyl sulfoxide, fluorinated nitriles, and alkyl propiolates | One-pot tandem asymmetric Hantzsch-type process | Chiral fluorinated 1,4-dihydropyridines | Single diastereoisomer formation nih.gov |
Allylation Processes and Related Carbon-Carbon Bond Formations
The carbonyl group in this compound can undergo nucleophilic addition reactions, including allylation. Allylation involves the addition of an allyl group to the carbonyl carbon, typically using an organometallic reagent such as an allyl Grignard reagent or an allylsilane. This reaction results in the formation of a homoallylic alcohol, which can be a valuable intermediate for further synthetic transformations.
Other carbon-carbon bond-forming reactions at the carbonyl carbon are also possible. The regioselective formation of carbon-carbon bonds can be influenced by the presence of the trifluoromethyl group, which can direct the approach of the nucleophile. beilstein-journals.org The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and various methods have been developed for this purpose, including aldol (B89426) condensations, Wittig reactions, and transition metal-catalyzed cross-coupling reactions. vanderbilt.edulibretexts.org
Halogenation and Functional Group Interconversions
The presence of both a ketone and an olefin moiety, influenced by the electron-withdrawing trifluoromethyl group, allows for selective functionalization at different positions within the molecule.
While direct selective bromination of this compound is not extensively documented, the reactivity of related trifluoromethylated β-dicarbonyl compounds provides insight into the potential transformations of its enedione intermediates. The enolizable nature of the keto-enol tautomerism in such systems is a key factor in directing electrophilic attack.
In general, the bromination of trifluoromethyl-substituted ketones can be influenced by the reaction conditions. For instance, the bromination of trifluoromethyl derivatives of benzene (B151609) has been shown to proceed under vapor-phase conditions at high temperatures (700-900 °C) to yield monobromo and dibromo derivatives. google.com This suggests that radical bromination at the allylic position of this compound could be a feasible pathway under suitable conditions.
For enedione intermediates derived from this compound, selective bromination would likely occur at the α-position to the carbonyl group, facilitated by enol or enolate formation. The electron-withdrawing trifluoromethyl group would enhance the acidity of the α-protons, promoting enolization and subsequent reaction with an electrophilic bromine source such as N-bromosuccinimide (NBS) or bromine.
A plausible reaction scheme for the selective bromination of an enedione intermediate is presented below:
| Reactant | Reagent | Product | Notes |
| 1,1,1-Trifluorohexane-2,5-dione | N-Bromosuccinimide (NBS) | 3-Bromo-1,1,1-trifluorohexane-2,5-dione | Selective bromination at the α-position to the trifluoromethyl ketone. |
This table is a representation of a potential reaction based on the known reactivity of similar compounds.
Further research is required to fully elucidate the specific conditions and regioselectivity of bromination on enedione intermediates of this compound.
Trifluoromethylated ketones are valuable precursors for the synthesis of chiral auxiliaries, which are instrumental in asymmetric synthesis. rsc.orgrsc.org One important class of chiral auxiliaries is sulfinamides, which can be prepared from ketones via the formation of sulfinylimines. scilit.com The derivatization of this compound or its saturated analogue, 1,1,1-trifluorohexan-2-one, can lead to the formation of chiral sulfinamides. acs.orgacs.org
The general approach involves the condensation of the trifluoromethyl ketone with a chiral sulfinamide, such as tert-butanesulfinamide, to form a chiral N-sulfinylimine. This intermediate can then undergo a variety of stereoselective transformations. For example, the addition of ketone enolates to trifluoromethylated sulfinylimines has been shown to produce β-trifluoromethylated β-amino ketones with high diastereoselectivity. scilit.com
Chiral sulfoximines, which are another important class of chiral ligands and bioisosteres, can be synthesized from chiral sulfinamides through S-alkylation. nih.gov The development of biocatalytic methods, such as the use of monooxygenases for the asymmetric oxidation of sulfenamides, has provided efficient routes to chiral sulfinamides with high enantioselectivity. acs.org
| Starting Material | Reagent | Product | Application |
| 1,1,1-Trifluorohexan-2-one | (R)-tert-Butanesulfinamide | Chiral N-sulfinylimine | Intermediate for asymmetric synthesis |
| Chiral N-sulfinylimine | Ketone enolate | β-Trifluoromethyl-β-amino ketone | Precursor to chiral amino alcohols |
| Chiral Sulfinamide | Alkylating agent | Chiral Sulfoximine | Chiral ligand, Bioisostere |
These derivatizations highlight the utility of this compound as a building block for the synthesis of valuable chiral molecules.
Sigmatropic Rearrangements and Pericyclic Reactions of Trifluoromethyl Analogues
Sigmatropic rearrangements are powerful, concerted pericyclic reactions that allow for the formation of new carbon-carbon bonds and the generation of complex molecular architectures. masterorganicchemistry.comwikipedia.orgnrochemistry.comjk-sci.com The presence of a trifluoromethyl group can significantly influence the reactivity and selectivity of these transformations. nih.gov
A notable example is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of allyl vinyl ethers. wikipedia.orglibretexts.orgorganic-chemistry.orguchicago.edu Research has shown that the strongly electron-withdrawing trifluoromethyl group can facilitate a base-mediated proton shift in CF3-containing allylic alcohols, leading to the formation of the corresponding allyl vinyl ethers, which are precursors for the Claisen rearrangement. nih.gov This transformation can be performed in a tandem fashion or stepwise, with the stepwise approach, aided by a palladium catalyst, achieving excellent diastereoselectivity. nih.gov
The Cope rearrangement, another rsc.orgrsc.org-sigmatropic rearrangement involving 1,5-dienes, is also a valuable tool in organic synthesis. masterorganicchemistry.comwikipedia.orgnrochemistry.comjk-sci.com While specific examples involving derivatives of this compound are not abundant in the literature, the principles of the Cope rearrangement suggest that appropriately substituted dienes derived from this ketone could undergo this transformation. The stereochemical outcome of such rearrangements can often be predicted by considering the preference for a chair-like transition state. wikipedia.orgnrochemistry.com Gold-catalyzed enantioselective Cope rearrangements of achiral 1,5-dienes have also been developed, expanding the synthetic utility of this reaction. nih.gov
| Rearrangement | Substrate | Product | Key Features |
| Claisen Rearrangement | CF3-containing bisallyl ether | γ,δ-Unsaturated ketone | Electron-withdrawing CF3 group facilitates isomerization to the requisite allyl vinyl ether. nih.gov |
| Cope Rearrangement | 1,5-Diene | Isomeric 1,5-diene | Thermally induced rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgnrochemistry.com |
The study of sigmatropic rearrangements in trifluoromethylated systems continues to be an active area of research, offering potential for the development of novel synthetic methodologies.
Oxidation Reactions of Olefinic and Ketone Moieties
The olefinic and ketone functionalities in this compound and its derivatives are susceptible to a range of oxidation reactions, which can be used to introduce new functional groups and construct more complex molecules.
The Wacker oxidation is a palladium-catalyzed process that typically converts terminal olefins to methyl ketones. libretexts.orgorganic-chemistry.orgwikipedia.org The regioselectivity of this reaction is a key consideration, especially in substrates with directing groups. The electron-withdrawing nature of the trifluoromethyl group can exert a significant influence on the regioselectivity of Wacker-type oxidations.
In the Wacker-Tsuji oxidation, the mechanism involves the coordination of the alkene to a palladium(II) center, followed by nucleophilic attack of water. libretexts.org The regioselectivity is determined by the site of nucleophilic attack. For derivatives of this compound, the Wacker oxidation of the terminal double bond would be expected to yield a 1,1,1-trifluorohexane-2,5-dione.
Mechanistic studies of Wacker-type intramolecular aerobic oxidative amination have provided insights into the catalytic cycle, which involves alkene insertion into a Pd-N bond, β-hydride elimination, and reductive elimination. nih.gov The nature of the ligand on the palladium catalyst can also play a crucial role in controlling the selectivity of the oxidation. nih.gov
| Substrate | Reaction | Product | Regioselectivity |
| This compound | Wacker-Tsuji Oxidation | 1,1,1-Trifluorohexane-2,5-dione | Markovnikov oxidation to the methyl ketone. |
The predictable regioselectivity of the Wacker oxidation makes it a valuable tool for the selective functionalization of the olefinic moiety in this compound derivatives.
Oxidative cyclization reactions provide a powerful means to construct heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. rsc.orgresearchgate.net The presence of both an unsaturation and a ketone functionality in this compound makes it a suitable precursor for various oxidative cyclization reactions. researchgate.net
For instance, β-trifluoromethyl enones can undergo multi-functionalization reactions with azacycles to synthesize amino-2,3-dihydrofuran derivatives. rsc.org This transformation involves the reaction of the carbonyl, alkenyl, and trifluoromethyl groups in a cascade process. rsc.org The synthesis of trifluoromethyl-substituted heterocycles, such as pyrroles and pyridinones, has also been achieved from trifluoromethylated building blocks. growingscience.com
Visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes has been developed to produce trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com The proposed mechanism involves the addition of a trifluoromethyl radical to the double bond, followed by intramolecular radical cyclization and subsequent oxidation and deprotonation to yield the final product. mdpi.com
The trifluoromethylation of α,α-diaryl allylic alcohols can lead to trifluoromethyl ketones through a 1,2-aryl migration, and in some cases, oxidative cyclization can occur to form trifluoromethyl-substituted isoxazolines. rsc.org
| Substrate Type | Reaction | Product | Mechanistic Feature |
| β-Trifluoromethyl enone | Multi-functionalization with azacycles | Amino-2,3-dihydrofuran | Cascade reaction involving multiple functional groups. rsc.org |
| N-Alkenyl quinazolinone | Visible-light-induced trifluoromethylation/cyclization | Trifluoromethylated polycyclic quinazolinone | Radical cyclization followed by oxidation. mdpi.com |
| Unsaturated oxime | Oxidative cyclization | Trifluoromethyl-substituted isoxazoline | Radical addition followed by intramolecular trapping. rsc.org |
These examples demonstrate the versatility of unsaturated trifluoromethyl ketones in constructing diverse heterocyclic systems through oxidative cyclization pathways, often involving radical intermediates.
Photochemical Transformations and Catalytic Photochemistry in Enone Systems
The photochemical behavior of α,β-unsaturated ketones (enones) is a well-established and powerful area of organic synthesis, primarily characterized by cycloaddition reactions. While direct studies on this compound are not extensively documented in dedicated reports, its photochemical reactivity can be reliably inferred from the fundamental principles governing enone photochemistry and the known electronic influence of trifluoromethyl groups. The presence of both a photoactivatable enone moiety and a tethered alkene within the same molecule makes it a prime candidate for intramolecular cycloadditions.
Upon absorption of ultraviolet (UV) light, typically in the range of 300-370 nm, the enone molecule is promoted from its ground state to an excited singlet state. researchgate.net Due to rapid intersystem crossing, the molecule quickly transitions to a more stable triplet excited state. magadhmahilacollege.org This triplet state is the key reactive intermediate in most enone photochemical reactions. For a molecule like this compound, this excited triplet enone can react with the ground-state terminal alkene intramolecularly.
The reaction proceeds via a stepwise mechanism, initiating with the formation of a 1,4-diradical intermediate. nih.gov The regioselectivity of this initial bond formation is generally governed by the "Rule of Five," which favors the formation of a five-membered ring in the transition state if possible. In the case of this compound, this leads to the formation of a diradical intermediate that, upon spin inversion and subsequent ring closure, yields a bicyclo[3.2.0]heptan-6-one derivative. This intramolecular [2+2] photocycloaddition is an efficient method for constructing strained cyclobutane (B1203170) rings fused to other carbocyclic systems. researchgate.netnih.gov The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the reaction kinetics but not alter the fundamental pathway of the [2+2] cycloaddition.
Beyond direct irradiation, catalytic photochemistry offers alternative pathways for transformations. Visible-light photoredox catalysis, in particular, has emerged as a mild and powerful tool for generating radical species. mdpi.comrsc.org In the context of trifluoromethylated ketones, this can involve two main strategies. The first is the generation of a trifluoromethyl radical (•CF3) from sources like CF3Br or CF3I, using a photocatalyst such as fac-[Ir(ppy)3]. acs.org This radical could then, in principle, add to the enone system.
A second, more recent strategy involves the direct activation of the trifluoromethyl ketone itself. Research has demonstrated that visible-light photoredox catalysis can achieve the selective cleavage of a single C-F bond in trifluoromethyl ketones, generating a difluoromethyl radical. This radical can then be engaged in intermolecular C-C bond formations. Applying this to an enone system could open pathways for novel cyclization or functionalization reactions initiated by the transformation of the trifluoromethyl group.
Furthermore, sensitized photochemistry provides another catalytic avenue. Using a photosensitizer like benzil (B1666583), it is possible to use lower-energy visible light to achieve reactions that would otherwise require high-energy UV radiation. acs.orgresearchgate.netnih.govnsf.gov This approach has been successfully applied to the fluorination of complex terpenoidal enones and demonstrates the potential for catalytic, visible-light-mediated transformations in fluorinated enone systems. acs.orgresearchgate.netnih.govnsf.gov
Table 1: Representative Photochemical Reactions in Enone Systems
| Reaction Type | Substrate Class | Conditions | Product Type | Ref. |
| Intramolecular [2+2] Photocycloaddition | 2-(Alkenyloxy)cyclohex-2-enones | Visible light, Rhodium Lewis acid catalyst | Bridged cyclobutanes | nih.gov |
| Intramolecular [2+2] Photocycloaddition | Quinolone with tethered alkene | UV or Visible light | Fused cyclobutanes | manchester.ac.uk |
| Intermolecular [2+2] Photocycloaddition | 2(1H)-Quinolones and acrylates | Visible light, chiral thioxanthone catalyst | Cyclobutane adducts | nih.gov |
| Oxa-di-π-methane Rearrangement | Acyclic β,γ-unsaturated ketones | UV light (313 nm) | Cyclopropyl ketones | stackexchange.comrsc.org |
| Sensitized C-H Fluorination | Terpenoidal enones | Visible light, benzil (photosensitizer) | Fluorinated terpenoids | acs.orgnsf.gov |
Spectroscopic Characterization of this compound
The structural and mechanistic elucidation of this compound, a fluorinated unsaturated ketone, relies on a suite of advanced spectroscopic methodologies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This article details the application of these methods for the comprehensive characterization of this compound.
Due to the limited availability of published experimental spectra for this compound, this analysis incorporates predictive data based on established principles and spectral data from analogous compounds. This approach provides a robust framework for what would be expected in an experimental setting.
Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. ufl.edu The method is based on the principle that covalent bonds in a molecule are not rigid; instead, they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, such as stretching and bending. libretexts.org This absorption of energy is detected and plotted as a spectrum, providing a unique "molecular fingerprint."
For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: a trifluoromethyl group, a ketone, and a terminal alkene.
Key Vibrational Frequencies for this compound:
Carbonyl (C=O) Stretching: The C=O bond in aldehydes and ketones gives rise to a strong and distinct absorption band, typically found between 1710 and 1740 cm⁻¹. msu.edu However, the presence of the highly electronegative trifluoromethyl (-CF₃) group adjacent to the carbonyl in this compound has a significant electronic effect. This electron-withdrawing group pulls electron density away from the carbonyl carbon, which strengthens and shortens the C=O double bond. academyart.edustackexchange.com Consequently, the C=O stretching frequency is shifted to a higher wavenumber, anticipated in the range of 1750-1780 cm⁻¹. This notable shift is a key indicator of an α-fluorinated ketone.
C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group produce very strong and characteristic absorption bands. Due to symmetric and asymmetric stretching modes, multiple strong bands are typically observed in the 1100-1350 cm⁻¹ region of the spectrum. nih.gov The intensity and specific location of these bands are definitive evidence for the -CF₃ moiety.
Alkenyl (=C-H and C=C) Stretching: The terminal alkene group (hex-5-en) contributes two distinct signals. The stretching vibration of the hydrogen atoms attached to the double-bonded carbons (=C-H) results in a medium-intensity band appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The carbon-carbon double bond (C=C) stretching vibration itself is expected to produce a medium-intensity absorption band around 1640-1650 cm⁻¹.
Alkyl (C-H) Stretching: The methylene (-CH₂-) groups in the alkyl chain give rise to stretching vibrations for their C-H bonds. These bands are typically observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
The expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Trifluoromethyl Ketone | C=O Stretch | 1750 - 1780 | Strong |
| Alkene | =C-H Stretch | 3010 - 3100 | Medium |
| Alkyl | C-H Stretch | 2850 - 2960 | Medium |
| Alkene | C=C Stretch | 1640 - 1650 | Medium |
| Trifluoromethyl | C-F Stretch | 1100 - 1350 | Strong (Multiple Bands) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a compound. ma.edu This quantitative data is crucial for verifying the compound's empirical formula, which represents the simplest whole-number ratio of atoms. davidson.edu When combined with molecular weight determination, the precise molecular formula can be confirmed.
The molecular formula for this compound is C₆H₇F₃O . To validate this formula, a sample of the pure compound would be subjected to combustion analysis or other modern elemental analysis techniques. thermofisher.com The experimentally determined mass percentages of carbon, hydrogen, fluorine, and oxygen are then compared against the theoretical values calculated from the molecular formula.
Calculation of Theoretical Elemental Composition:
Molecular Weight (MW) Calculation:
Carbon (C): 6 × 12.011 g/mol = 72.066 g/mol
Hydrogen (H): 7 × 1.008 g/mol = 7.056 g/mol
Fluorine (F): 3 × 18.998 g/mol = 56.994 g/mol
Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol
Total MW = 152.115 g/mol
Percentage Composition Calculation:
%C = (72.066 / 152.115) × 100% = 47.38%
%H = (7.056 / 152.115) × 100% = 4.64%
%F = (56.994 / 152.115) × 100% = 37.47%
%O = (15.999 / 152.115) × 100% = 10.52%
The theoretical elemental composition is presented in the table below. For a synthesized sample of this compound to be considered pure and structurally correct, the experimental results from elemental analysis must closely match these calculated values, typically within a margin of ±0.4%.
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 6 | 72.066 | 47.38% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.64% |
| Fluorine | F | 18.998 | 3 | 56.994 | 37.47% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.52% |
| Total | 152.115 | 100.00% |
Computational and Theoretical Studies of 1,1,1 Trifluorohex 5 En 2 One Reactivity and Structure
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to predict molecular geometries, energetics, and electronic properties.
Density Functional Theory (DFT) for Molecular Geometry and Energetics
For a molecule like 1,1,1-trifluorohex-5-en-2-one, DFT calculations would be invaluable for determining its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into the molecule's thermodynamic stability. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly impact the geometry and electron distribution around the carbonyl group. However, specific optimized geometric parameters and energetic data for this compound are not available in the reviewed literature.
Prediction of Spectroscopic Parameters and Electronic Properties
Computational methods can also predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are crucial for interpreting experimental spectra and confirming the structure of a synthesized compound. Furthermore, calculations of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in understanding the molecule's reactivity, particularly its behavior as an electrophile or nucleophile. At present, no such specific data has been published for this compound.
Reaction Mechanism Investigations via Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.
Transition State Analysis and Reaction Pathway Mapping
For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions at the carbon-carbon double bond, computational analysis could identify the transition state structures and their corresponding activation energies. This would allow for a detailed mapping of the reaction pathways and a prediction of the most favorable reaction routes. Unfortunately, there are no published studies that have performed transition state analysis for reactions of this specific compound.
Stereoselectivity Rationalization through Computational Approaches
Many chemical reactions can produce multiple stereoisomers. Computational approaches are frequently used to understand and predict the stereochemical outcome of a reaction. For a molecule like this compound, which has prochiral centers, understanding the factors that control stereoselectivity in its reactions is of significant interest. Computational models can be used to calculate the energies of different diastereomeric transition states, thereby providing a rationale for the observed stereoselectivity. However, in the absence of experimental or computational studies on the stereoselective reactions of this compound, this area remains unexplored.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational space of molecules by simulating the atomic movements over time. This technique provides valuable insights into the dynamic nature of molecules, identifying stable conformations, and the transitions between them. For a flexible molecule like this compound, with its rotatable bonds, MD simulations can elucidate the preferred three-dimensional structures and their relative populations, which in turn influence its chemical reactivity and physical properties.
The exploration of the conformational landscape of this compound through molecular dynamics simulations involves several key steps. Initially, a force field, which is a set of empirical energy functions and parameters, is selected to describe the interactions between atoms in the molecule. The choice of force field is critical for the accuracy of the simulation. Subsequently, the molecule is placed in a simulation box, often with a solvent to mimic solution-phase behavior. The system is then subjected to an equilibration phase, where the temperature and pressure are stabilized to the desired conditions. Following equilibration, a production run is performed, during which the trajectories of all atoms are saved at regular intervals. These trajectories provide a detailed movie of the molecular motion.
Analysis of the MD simulation trajectories for this compound would focus on the dihedral angles of the rotatable bonds in the hexene chain. By monitoring the time evolution of these angles, it is possible to identify the most frequently occurring conformations. These conformations represent local minima on the potential energy surface of the molecule. The relative energies of these conformers can be calculated, and their populations can be estimated using the Boltzmann distribution. This information is crucial for understanding which shapes the molecule is most likely to adopt at a given temperature.
Advanced analysis techniques, such as cluster analysis, can be employed to group similar conformations together, providing a clearer picture of the major conformational families. The results of such simulations can be visualized through plots of dihedral angle distributions and Ramachandran-like plots for the backbone torsions. Furthermore, the free energy landscape of the molecule can be constructed, illustrating the energy barriers between different conformational states.
While specific research findings from molecular dynamics simulations on this compound are not available in the current literature, the table below provides a hypothetical representation of the type of data that could be generated from such a study. This illustrative table showcases potential stable conformers, their key dihedral angles, relative energies, and estimated populations at a standard temperature.
| Conformer ID | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 (gauche) | 180 (anti) | 0.00 | 45 |
| 2 | -60 (gauche) | 180 (anti) | 0.10 | 40 |
| 3 | 180 (anti) | 180 (anti) | 1.50 | 10 |
| 4 | 60 (gauche) | 60 (gauche) | 2.50 | 5 |
This table is for illustrative purposes only and represents the potential output of a molecular dynamics simulation study.
The data presented in such a table would be instrumental in understanding the structural preferences of this compound. For instance, the hypothetical data suggests that conformers with a gauche relationship around one of the key bonds are significantly more stable and populated than those with an anti arrangement. This kind of detailed conformational information is invaluable for interpreting experimental data, such as NMR spectra, and for predicting the molecule's behavior in chemical reactions.
Synthetic Applications and Broader Scientific Impact
1,1,1-Trifluorohex-5-en-2-one as a Key Synthon in Fluorine Chemistry
This compound serves as a pivotal starting material in organofluorine chemistry, a field that leverages the unique properties of the carbon-fluorine bond to create molecules with enhanced stability, lipophilicity, and metabolic resistance. The presence of the trifluoromethyl (CF₃) group, a potent electron-withdrawing moiety, significantly influences the reactivity of the adjacent ketone and the terminal alkene. This electronic activation makes the compound a valuable precursor for a wide array of chemical transformations.
Its utility is particularly evident in its conversion to more complex fluorinated intermediates, such as (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, through Claisen condensation. These diones are highly functionalized and serve as the direct precursors for a variety of cyclization reactions, demonstrating the role of this compound as a foundational building block for constructing more elaborate fluorine-containing molecules. researchgate.net The search for readily available and highly functionalized fluorinated building blocks for constructing complex molecules is a critical endeavor in medicinal and agrochemistry. researchgate.net
Facilitation of Novel Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in chemistry and biology, forming the core scaffolds of numerous natural products and synthetic drugs. organic-chemistry.orgnih.gov The introduction of a trifluoromethyl group into these rings can dramatically alter their biological activity and physicochemical properties. This compound and its derivatives provide a reliable entry point for the synthesis of novel CF₃-substituted heterocycles.
A significant application of this compound derivatives is in the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones. A robust method has been developed based on the one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, which are derived from the parent ketone. researchgate.netrsc.org This process typically involves a bromination/dehydrobromination sequence. The enedione is treated with bromine, followed by cyclization induced by a base like triethylamine (B128534) (Et₃N) in acetone, to yield the desired 4-pyrone. researchgate.net
The reaction conditions can be tuned to control the selectivity of the bromination, which is a key step in the cyclization process. rsc.org This methodology provides a convenient and general route to a variety of substituted pyrones, which are themselves valuable intermediates in organic synthesis. researchgate.netrsc.org
| Starting Enedione Derivative | Key Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Enedione with H at C-4 | 1. Br₂ in CH₂Cl₂; 2. Et₃N in Acetone | 2-Phenyl-6-(trifluoromethyl)-4-pyrone | 69% | researchgate.net |
| Enedione with F substituent | 1. Br₂ in Benzene (B151609); 2. Et₃N in Acetone | 2-(4-Fluorophenyl)-6-(trifluoromethyl)-4-pyrone | 61% | researchgate.net |
| Enedione with Cl substituent | 1. Br₂ in CH₂Cl₂; 2. Et₃N in Acetone | 2-(4-Chlorophenyl)-6-(trifluoromethyl)-4-pyrone | 62% | researchgate.net |
| Enedione with MeO substituent | 1. Br₂ in Benzene; 2. Et₃N in Acetone | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4-pyrone | 28% | researchgate.net |
The trifluoromethyl-substituted 4-pyrones synthesized from this compound derivatives are not merely final products but act as versatile platforms for further heterocyclic transformations. As polyelectrophilic substrates, these pyrones can react with various nucleophiles to undergo ring-opening and subsequent ring-closing reactions, affording different azaheterocycles. researchgate.net
Specifically, the reaction of these 4-pyrones with N-nucleophiles has been demonstrated to be an effective strategy for constructing biologically important CF₃-bearing pyrazoles and other azaheterocycles like pyridones and triazoles. researchgate.netrsc.org This divergent synthesis approach, where the reaction outcome is sensitive to conditions, highlights the utility of the initial pyrone building block. researchgate.net While direct synthesis from this compound is a multi-step process, this pathway provides reliable access to complex pyrimidine (B1678525) and pyrazole (B372694) scaffolds that are highly sought after in medicinal chemistry. ijprajournal.com
Thiophene (B33073) and its derivatives are another class of heterocyclic compounds with significant applications in pharmaceuticals and materials science. umich.edu The construction of the thiophene ring can be achieved through various methods, with the Gewald aminothiophene synthesis being one of the most prominent. wikipedia.org This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org
Given its ketone functionality, this compound is a suitable starting material for the Gewald reaction. By reacting it with an activated nitrile (e.g., malononitrile) and sulfur, it is possible to construct a polysubstituted 2-aminothiophene ring bearing a trifluoromethylated side chain. This approach provides a direct route to highly functionalized, fluorine-containing thiophenes, which are valuable synthons for further chemical elaboration.
Development of Fluorine-Containing Organic Materials and Building Blocks
The incorporation of fluorine into organic molecules significantly alters their physical and chemical properties, including electronegativity, bond strength, and intermolecular interactions. wikipedia.org These modifications are highly desirable in the field of materials science for creating functional materials with tailored properties, such as liquid crystals and photoluminescent molecules. wikipedia.orgorganic-chemistry.org
This compound acts as a crucial building block for introducing the trifluoromethyl group into larger organic structures. The heterocycles synthesized from this precursor, such as the pyrones and pyrazoles, can be used as components in the design of advanced organic materials. researchgate.net The strong electron-withdrawing nature of the CF₃ group can influence the electronic properties, thermal stability, and crystal packing of these materials, making this synthon a valuable tool for materials chemists. The development of fluorinated functional materials has become a major focus of research over the last few decades. wikipedia.org
Q & A
Basic Research Questions
Q. How can the synthesis of 1,1,1-trifluorohex-5-en-2-one be optimized for high yield and purity?
- Methodological Answer : Utilize frameworks like PICOT (Population/Problem: reaction conditions; Intervention: catalysts/solvents; Comparison: alternative methods; Outcome: yield/purity; Time: reaction duration) to design experiments. Key parameters include temperature control (e.g., cryogenic conditions for stability), catalytic systems (e.g., Lewis acids), and purification via fractional distillation or column chromatography. Monitor progress using thin-layer chromatography (TLC) and gas chromatography (GC) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H NMR for fluorine and proton environments), infrared (IR) spectroscopy (C=O and C-F stretching bands), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate data with computational simulations (e.g., DFT calculations for spectral predictions) .
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Design kinetic studies comparing reaction rates with non-fluorinated analogs. Use stopped-flow techniques or in-situ IR monitoring to track intermediate formation. Employ Hammett plots to correlate substituent effects with reactivity trends .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and calculate activation barriers. Use software like Gaussian or ORCA for geometry optimization and natural bond orbital (NBO) analysis to assess electronic effects. Validate predictions with experimental outcomes using inverse electron-demand Diels-Alder protocols .
Q. How do solvent polarity and proticity affect the keto-enol tautomerism of this compound?
- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO). Quantify tautomeric ratios using integration of ¹H NMR peaks or temperature-dependent studies. Correlate results with Kamlet-Taft solvent parameters to build predictive models .
Q. What strategies resolve contradictions in reported reaction kinetics of this compound under varying temperatures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
